Cas no 412921-53-0 (2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid)

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
- BAS 02988450
- 2-(4-ethylpiperazine-1-carbonyl)benzoic acid
- Oprea1_667961
- Oprea1_097278
- ST50014970
- 2-[(4-ethylpiperazinyl)carbonyl]benzoic acid
- 2-[(4-ethyl-1-piperazinyl)carbonyl]benzoicacid
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- MDL: MFCD02755757
- Inchi: 1S/C14H18N2O3/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14(18)19/h3-6H,2,7-10H2,1H3,(H,18,19)
- InChI Key: LCWMPJVMVSBYHG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1C(=O)O)N1CCN(CC)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 338
- Topological Polar Surface Area: 60.8
- XLogP3: -2.1
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 011993-1g |
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid |
412921-53-0 | 1g |
$378.00 | 2023-09-11 |
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid Related Literature
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
Additional information on 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
Compound CAS No. 412921-53-0: 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic Acid
The compound CAS No. 412921-53-0, also known as 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a piperazine ring substituted with an ethyl group. The combination of these functional groups makes it a versatile compound with diverse reactivity and biological activity.
The molecular structure of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid consists of a benzene ring attached to a carboxylic acid group at the 2-position. The piperazine ring, which is a six-membered saturated ring containing two nitrogen atoms, is connected to the benzoic acid via a carbonyl group. The piperazine ring is further substituted with an ethyl group at the 4-position, which adds to the compound's complexity and functionality.
Recent studies have highlighted the importance of piperazine-containing compounds in drug discovery and development. Piperazine rings are known for their ability to form hydrogen bonds, making them valuable in designing bioactive molecules with high affinity for target proteins. The presence of the ethyl group in this compound introduces steric effects that can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These properties make CAS No. 412921-53-0 a promising candidate for further exploration in medicinal chemistry.
In terms of synthesis, 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid can be prepared through various routes, including coupling reactions and nucleophilic substitutions. One common method involves the reaction of benzoic acid derivatives with piperazine derivatives under appropriate conditions to form the carbonyl linkage. The optimization of reaction conditions, such as temperature, pH, and solvent selection, is crucial to achieve high yields and purity of the final product.
The biological activity of this compound has been studied in several recent research papers. For instance, investigations into its anti-inflammatory and antioxidant properties have shown promising results, suggesting potential applications in treating conditions associated with oxidative stress and inflammation. Additionally, preliminary studies on its cytotoxicity against various cancer cell lines indicate that it may possess selective anti-cancer activity, making it a candidate for further preclinical evaluation.
Another area of interest is the exploration of this compound's ability to act as a chelating agent or metal-binding ligand due to the presence of nitrogen atoms in the piperazine ring. This property could be exploited in designing coordination compounds or metallo-drugs with enhanced stability and efficacy.
In conclusion, CAS No. 412921-53-0, or 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, represents a valuable molecule with diverse applications across multiple fields of chemistry and biology. Its unique structure and functional groups provide a foundation for further research into its chemical properties, biological activity, and potential therapeutic uses.
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